4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Overview
Description
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Applications
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a related compound to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis, achieving a high total yield of up to 68.9%. The compound has been used in designing various derivatives that act as small molecule inhibitors, playing a significant role in anticancer drug research, particularly for breast cancer, lymphoma, and colon cancer (Zhang, Cao, Xu, & Wang, 2018).
Stereochemistry and Conformation Studies
In a study focusing on the stereochemistry and conformation, benzaldehyde was added to pyrrolidine enamines, forming unstable ketones that were reduced to stable alcohols. The stereochemistry of these products was verified using X-ray diffraction and other spectroscopic methods, emphasizing the significance of this compound in understanding stereochemical dynamics in organic chemistry (Neszmélyi et al., 1991).
Asymmetric Synthesis
In the realm of asymmetric synthesis, the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand related to pyrrolidine were examined. This study achieved a very high optical purity, indicating the potential of pyrrolidine derivatives in chiral catalysis and asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Electrochemical Applications
A study on the electrochemical polymerization of pyrrole containing a TEMPO side chain demonstrated its high electrocatalytic activity for benzyl alcohol oxidation. This research provides insights into the applications of pyrrolidine derivatives in electrochemistry, particularly in catalysis and electrochemical transformations (Lu et al., 2014).
Photophysical Properties
4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, another derivative, was synthesized to study its thermal, electrochemical, and optical properties. The research highlighted the importance of electron acceptor and pi-spacer units in exerting intramolecular charge transfer (ICT) characteristics, which are crucial in the development of materials for electronic and photonic applications (Altinolcek et al., 2021).
Future Directions
The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRNOYMGEXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359631 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-47-2 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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